4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Description

Properties

IUPAC Name |

(4-chloro-3-methoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BClO4/c1-14-8(11)6-4-5(9(12)13)2-3-7(6)10/h2-4,12-13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEPWHDGFBVDINZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)Cl)C(=O)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30629622 | |

| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874219-45-1 | |

| Record name | 1-Methyl 5-borono-2-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874219-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [4-Chloro-3-(methoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30629622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

what are the properties of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

An In-depth Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic chemistry. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core physicochemical properties, field-proven applications, detailed experimental protocols, and critical safety information.

Introduction and Strategic Importance

This compound (CAS No. 874219-45-1) is a disubstituted arylboronic acid that has gained prominence as a versatile intermediate in organic synthesis.[1] Its strategic value lies in the orthogonal reactivity of its functional groups: the boronic acid moiety, which is a cornerstone of palladium-catalyzed cross-coupling reactions; the chloro substituent, which can serve as a secondary coupling site or a steric/electronic modifier; and the methoxycarbonyl group, which acts as a synthetic handle for further derivatization.

This trifecta of functionality makes it an invaluable reagent in the construction of complex molecular architectures, particularly in the synthesis of biaryl compounds which are prevalent scaffolds in pharmaceuticals and advanced materials.[1][2][3] Its primary application is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for the formation of carbon-carbon bonds.[4]

Physicochemical and Spectroscopic Properties

A comprehensive understanding of a reagent's physical properties is fundamental to its effective use in experimental design. The key properties of this compound are summarized below. It is often supplied containing varying amounts of its anhydride, the corresponding boroxine, which can impact reactivity.[5] Recrystallization can be employed to ensure high purity and reactivity.[6]

| Property | Value | Source(s) |

| CAS Number | 874219-45-1 | [5] |

| Molecular Formula | C₈H₈BClO₄ | [5] |

| Molecular Weight | 214.41 g/mol | |

| Appearance | White to off-white solid, powder, or crystal | [5] |

| Melting Point | 138 °C | [5] |

| Solubility | Soluble in methanol | |

| Purity | Typically ≥97% | [5] |

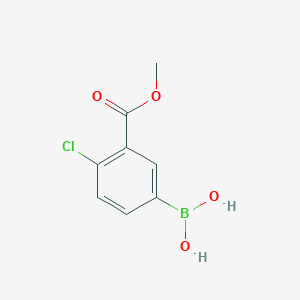

Below is the chemical structure of the molecule.

Caption: 2D structure of this compound.

Synthesis and Purification

While numerous suppliers provide this reagent, understanding its synthesis is crucial for specialized applications or custom analogue development. Arylboronic acids are commonly synthesized via the reaction of an organolithium or Grignard reagent with a trialkyl borate, followed by acidic hydrolysis.

Conceptual Synthetic Protocol

This protocol describes a plausible route from a commercially available precursor, methyl 2-chloro-5-bromobenzoate.

Step 1: Lithiation

-

To a flame-dried, three-neck round-bottom flask under an inert atmosphere (e.g., Argon), add anhydrous tetrahydrofuran (THF).

-

Cool the flask to -78 °C using a dry ice/acetone bath.

-

Add methyl 2-chloro-5-bromobenzoate to the flask.

-

Slowly add a solution of n-butyllithium (n-BuLi) dropwise while maintaining the temperature at -78 °C. The bromine is more susceptible to lithium-halogen exchange than the chlorine at this position.

-

Stir the resulting mixture at -78 °C for 1 hour to ensure complete formation of the aryllithium intermediate.

Step 2: Borylation

-

While maintaining the temperature at -78 °C, add trimethyl borate (B(OMe)₃) dropwise to the aryllithium solution.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Hydrolysis and Isolation

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Quench the reaction by the slow addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the boronate ester.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

The crude solid can be purified by recrystallization from a suitable solvent system (e.g., water or an ethyl acetate/hexanes mixture) to afford pure this compound.

Reactivity and Application in Suzuki-Miyaura Cross-Coupling

The paramount application of this reagent is its participation in Suzuki-Miyaura cross-coupling reactions to synthesize substituted biaryl compounds.[1][3] This reaction involves the palladium-catalyzed coupling of an organoboron compound with an organohalide or triflate.

Mechanism and Causality in Experimental Design

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

-

Transmetallation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species.[7] This boronate then transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.

The choice of catalyst, base, and solvent is critical for reaction success and must be optimized for the specific substrates.

Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Representative Experimental Protocol: Synthesis of a Biaryl Compound

This protocol details the coupling of this compound with 4-bromoanisole.

Materials:

-

This compound (1.05 mmol)

-

4-Bromoanisole (1.0 mmol)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 mmol)

-

Solvent: Toluene (8 mL), Ethanol (2 mL), Water (2 mL)

Procedure:

-

To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole, this compound, and potassium carbonate.

-

Add the palladium catalyst, followed by the toluene, ethanol, and water.

-

Purge the flask with argon for 10-15 minutes to ensure an inert atmosphere.

-

Heat the reaction mixture to 90 °C in an oil bath and stir vigorously for 12-16 hours.

-

Monitor the reaction's completion using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Once complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 15 mL) and brine (1 x 15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

-

The resulting crude residue can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Safety and Handling

Adherence to proper safety protocols is essential when handling this chemical. The following information is synthesized from safety data sheets (SDS).

-

Hazard Classification: This compound is classified as causing skin irritation (H315, Category 2) and serious eye irritation (H319, Category 2). Some sources also indicate it may cause respiratory irritation (H335, Category 3).[8]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[9] Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Storage under an inert atmosphere is also recommended to prevent degradation.[10]

-

First Aid:

-

Skin Contact: Immediately wash with plenty of water. If irritation occurs, seek medical attention.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, seek medical attention.

-

Inhalation: Move the person to fresh air. If you feel unwell, seek medical advice.

-

References

- This compound(contains varying amount - Lab Pro Inc.

- SAFETY D

- This compound - UB.

- This compound - Chem-Impex.

- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - US P

- This compound (contains varying amounts of Anhydride) - TCI Chemicals.

- SAFETY DATA SHEET - Fisher Scientific (2021-12-25).

- 4-Chloro-3-(ethoxycarbonyl)

- 4-Methoxycarbonylphenylboronic acid - Chem-Impex.

- Organic Syntheses Procedure.

- This compound | BLD Pharm.

- This compound - weifang yangxu group co.,ltd.

- Suzuki Coupling - Organic Chemistry Portal.

- The Power of Boronic Acids in Pharmaceutical Drug Discovery - NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-17).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. escales | Virtual tour generated by Panotour [ub.edu]

- 3. chemimpex.com [chemimpex.com]

- 4. nbinno.com [nbinno.com]

- 5. labproinc.com [labproinc.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. chemicalbook.com [chemicalbook.com]

- 9. fishersci.com [fishersci.com]

- 10. 874219-45-1|this compound|BLD Pharm [bldpharm.com]

4-Chloro-3-(methoxycarbonyl)phenylboronic acid CAS number 874219-45-1

An In-Depth Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Introduction: A Versatile Building Block in Modern Synthesis

This compound (CAS No. 874219-45-1) is a highly functionalized arylboronic acid that has emerged as a crucial intermediate in organic synthesis and medicinal chemistry.[1][2] Its strategic substitution pattern, featuring a chloro group, a methoxycarbonyl ester, and the reactive boronic acid moiety, makes it an invaluable tool for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of its properties, synthesis, purification, and core applications, with a particular focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern carbon-carbon bond formation.[3][4]

The presence of orthogonal functional groups allows for selective, stepwise modifications. The boronic acid is primed for cross-coupling, the ester group can be hydrolyzed or amidated, and the chloro substituent offers an additional site for nucleophilic substitution or a secondary cross-coupling event. This inherent versatility has positioned the compound as a key building block in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][5]

Physicochemical and Structural Properties

The compound is typically supplied as a white to off-white crystalline solid.[1][6] Its stability and solubility in common organic solvents facilitate its use across a wide range of reaction conditions.[1]

| Property | Value | Reference |

| CAS Number | 874219-45-1 | [1][6][7] |

| Molecular Formula | C₈H₈BClO₄ | [1][6][7] |

| Molecular Weight | 214.41 g/mol | [1][6][7] |

| Appearance | White to off-white crystalline powder/solid | [1][6] |

| Melting Point | ~138 °C | [1][6] |

| Purity | Typically ≥97% | [1][6][7] |

| SMILES | COC(=O)C1=CC(B(O)O)=CC=C1Cl | [8] |

Synthesis and Purification Strategies

A General Synthetic Workflow

While proprietary synthesis routes may vary, a common and logical approach to synthesizing substituted arylboronic acids involves a lithium-halogen exchange followed by electrophilic trapping with a borate ester. The workflow begins with a suitably substituted dihaloarene.

The causality for this pathway is rooted in the high reactivity of organolithium reagents, which readily undergo metal-halogen exchange with aryl bromides or iodides at low temperatures. The resulting aryllithium species is a potent nucleophile that attacks the electrophilic boron atom of the trialkyl borate. Subsequent acidic workup hydrolyzes the borate ester to yield the final boronic acid.

Caption: General Synthetic Workflow for Arylboronic Acids.

Protocol for Purification

The purification of boronic acids requires careful consideration, as they can form cyclic, trimeric anhydrides known as boroxines, especially upon heating or under vacuum.[9] This dehydration is reversible, but the presence of both forms can complicate analysis.

Method 1: Recrystallization Recrystallization is often the most effective method for obtaining high-purity material.

-

Solvent Selection: Dissolve the crude solid in a minimal amount of a hot solvent in which it is soluble (e.g., ethyl acetate).[10]

-

Precipitation: Slowly add a non-solvent in which the boronic acid is insoluble (e.g., hexane) until turbidity persists.[10]

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold non-solvent, and dry under a stream of inert gas rather than high vacuum to minimize boroxine formation.[9]

Method 2: Acid-Base Extraction This method leverages the acidic nature of the boronic acid to separate it from neutral organic impurities.[11]

-

Dissolution: Dissolve the crude product in an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Base Extraction: Extract the organic layer with an aqueous base solution (e.g., 1M NaOH). The boronic acid will deprotonate to form a water-soluble boronate salt, which partitions into the aqueous layer.

-

Separation: Separate the aqueous layer containing the boronate salt.

-

Acidification: Cool the aqueous layer in an ice bath and carefully re-acidify with a strong acid (e.g., 2M HCl) until the boronic acid precipitates out of solution.

-

Isolation: Collect the purified solid by vacuum filtration, wash with cold water to remove residual salts, and dry.

The Suzuki-Miyaura Reaction: A Core Application

The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forges a carbon-carbon bond between an organoboron species and an organohalide (or triflate), catalyzed by a palladium(0) complex.[4] this compound is an excellent coupling partner in these reactions.[1][2]

The Catalytic Cycle

The mechanism is a well-established catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The choice of base is critical; it activates the boronic acid to form a more nucleophilic "ate" complex, which facilitates the transmetalation step.[4][12]

Caption: The Catalytic Cycle of the Suzuki-Miyaura Reaction.

Exemplary Experimental Protocol

This protocol describes a general procedure for coupling this compound with a generic aryl bromide. Self-validation principle: The success of this reaction relies on the rigorous exclusion of oxygen, which can deactivate the Pd(0) catalyst, and the use of anhydrous solvents.

-

Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 eq.), the aryl bromide (1.0 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

-

Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 15-20 minutes. This is a critical step to prevent catalyst oxidation.

-

Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). Then, add the degassed solvent system (e.g., a mixture of Toluene and Ethanol or Dioxane and Water).

-

Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Significance in Drug Discovery

Boronic acids and their derivatives are no longer considered mere synthetic intermediates but are recognized as important pharmacophores.[13][14] The approval of drugs like Bortezomib (Velcade), a proteasome inhibitor for treating multiple myeloma, has paved the way for increased interest in boron-containing compounds in medicine.[13][14]

This compound serves as a key starting material for synthesizing molecules with the biaryl scaffold, a privileged structure in many biologically active compounds. The chloro and methoxycarbonyl substituents are not just passive handles; they actively modulate the physicochemical properties of the final molecule.[15]

-

Chloro Group: Increases lipophilicity, which can enhance membrane permeability. It can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.

-

Methoxycarbonyl Group: Can act as a hydrogen bond acceptor. It can also be readily hydrolyzed to the corresponding carboxylic acid, providing a handle for salt formation to improve solubility or to form key interactions with basic residues in a protein's active site.

Safety, Handling, and Storage

As with all chemical reagents, proper safety protocols must be followed. Organoboronic acids are generally considered to be of low toxicity, but they can cause irritation.[16]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[17] Avoid contact with skin and eyes.[17] Wash hands thoroughly after handling.[18]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[17] For long-term stability and to prevent dehydration to the boroxine, it is advisable to store under an inert atmosphere.[17]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[17]

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. labproinc.com [labproinc.com]

- 7. calpaclab.com [calpaclab.com]

- 8. 874219-45-1|this compound|BLD Pharm [bldpharm.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. researchgate.net [researchgate.net]

- 12. Suzuki Coupling [organic-chemistry.org]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 15. drughunter.com [drughunter.com]

- 16. fishersci.co.uk [fishersci.co.uk]

- 17. fishersci.com [fishersci.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid: Properties, Characterization, and Applications in Synthetic Chemistry

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid, a specialized arylboronic acid derivative critical to modern synthetic chemistry. With a molecular weight of 214.41 g/mol and the chemical formula C₈H₈BClO₄, this compound is a versatile building block, primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1][2] Its bifunctional nature, featuring both a chloro and a methoxycarbonyl substituent, offers synthetic chemists multiple strategic pathways for constructing complex molecular architectures. This guide details its molecular structure, physicochemical properties, core applications in drug discovery, validated experimental protocols for quality control, and essential safety and handling information.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a cornerstone of contemporary organic synthesis, prized for their unique combination of stability, low toxicity, and remarkable reactivity in carbon-carbon bond formation.[3][4][5] Their prominence surged with the advent of the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which has become an indispensable tool in the synthesis of biaryls and other complex organic structures.[6] In the pharmaceutical industry, these reagents are instrumental in the rapid assembly of compound libraries and the efficient synthesis of active pharmaceutical ingredients (APIs).[7][8][9] The specific functionalization on the phenyl ring, as seen in this compound, allows for precise control over a molecule's electronic properties and provides reactive handles for subsequent derivatization, making it a high-value intermediate in targeted drug design.[10]

Molecular Profile and Physicochemical Properties

Molecular Structure and Weight

This compound possesses a planar aromatic ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a methyl ester group (-COOCH₃). The boron atom is sp²-hybridized, featuring a vacant p-orbital that imparts its characteristic Lewis acidity.[4][5] This structural arrangement is fundamental to its role in transmetalation during the Suzuki-Miyaura catalytic cycle.

Physicochemical Data Summary

The key quantitative properties of this compound are summarized below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 874219-45-1 | [1][2] |

| Appearance | White to almost white solid powder/crystal | [1] |

| Melting Point | 138 °C | [1] |

| Purity | Typically ≥97.0% (by Titration) | [1] |

| Solubility | Soluble in Methanol | |

| MDL Number | MFCD06801690 | [1] |

Core Applications in Drug Discovery and Development

Utility in Suzuki-Miyaura Cross-Coupling

The primary application of this reagent is as a nucleophilic coupling partner in Suzuki-Miyaura reactions.[10] This powerful reaction enables the formation of a C-C bond between the boronic acid's phenyl ring and an electrophilic partner, typically an aryl or vinyl halide/triflate. The chloro and methoxycarbonyl substituents offer distinct advantages:

-

Electronic Tuning: The electron-withdrawing nature of both groups influences the reactivity of the aromatic ring.

-

Orthogonal Reactivity: The chloro group can participate in subsequent cross-coupling reactions under different catalytic conditions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide, providing a secondary site for molecular elaboration. This functional orthogonality is highly desirable in multi-step syntheses of complex drug candidates.

Workflow for a Typical Suzuki-Miyaura Reaction

The diagram below illustrates the catalytic cycle for a generalized Suzuki-Miyaura coupling, the primary reaction in which this compound is employed.

Caption: Workflow of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols for Characterization and Quality Control

To ensure experimental reproducibility and success, rigorous quality control of the starting boronic acid is paramount. The following protocols are standard in the field.

Critical Insight: The Boroxine Contamination Issue

A common and often overlooked issue with solid boronic acids is their propensity to form cyclic trimeric anhydrides known as boroxines upon dehydration.[11] Boroximes are significantly less reactive in cross-coupling reactions and their presence can lead to inconsistent yields. It is therefore crucial to either use freshly purchased material or re-validate older stock.

Protocol for Recrystallization to Remove Boroximes:

-

Dissolve the 4-Chlorophenylboronic acid in a minimum amount of hot water or an appropriate organic solvent mixture (e.g., acetone/hexanes).[11]

-

Allow the solution to cool slowly to room temperature, then chill in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the purified boronic acid thoroughly under high vacuum before use. This process hydrolyzes the boroxine back to the active monomeric boronic acid.[11]

Purity Determination via Potentiometric Titration

This protocol provides a reliable method for determining the purity of the boronic acid, functioning as a self-validating system.

-

Preparation: Accurately weigh approximately 100-150 mg of the boronic acid into a beaker. Dissolve in ~25 mL of methanol.

-

Analyte Enhancement: Add ~25 mL of a 10% w/v aqueous solution of D-mannitol. Causality: Boronic acids are weak Lewis acids. Mannitol, a diol, complexes with the boronic acid to form a boronate ester. This complex is a much stronger Brønsted acid, resulting in a sharp, easily detectable inflection point during titration.

-

Titration: Titrate the solution with a standardized 0.1 M aqueous NaOH solution using a calibrated pH meter to monitor the potential.

-

Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (the first derivative maximum).

-

Calculation: Calculate the purity based on the volume of titrant used, its concentration, and the initial mass of the boronic acid. A purity value between 97.0% and 109.0% is often considered acceptable, with the upper range accounting for potential anhydride content.

Structural Confirmation by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the definitive method for confirming the molecular structure.

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).

-

Data Interpretation: The resulting spectra should be consistent with the proposed structure. Expected ¹H NMR signals would include distinct resonances in the aromatic region for the three non-equivalent protons on the phenyl ring, a singlet for the methoxy (-OCH₃) protons, and a broad singlet for the boronic acid hydroxyl (-OH) protons. The structure is confirmed if the NMR data matches reference spectra or expected chemical shifts.[12]

Safety, Handling, and Storage

As a laboratory chemical, this compound requires careful handling to ensure personnel safety.

-

Hazards: The compound is classified as causing skin irritation (H315) and serious eye irritation (H319).[13]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[13]

-

Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. Refrigeration is often recommended to maintain long-term stability and prevent degradation.[14]

Conclusion

This compound is a highly functionalized and synthetically valuable building block. Its well-defined molecular structure and predictable reactivity in Suzuki-Miyaura cross-coupling reactions make it an essential tool for medicinal chemists and drug development professionals. By understanding its properties and implementing rigorous characterization and handling protocols, researchers can effectively leverage this reagent to construct novel and complex molecules that are central to the advancement of pharmaceutical and agrochemical sciences.

References

-

Phenylboronic acid. Wikipedia. [Link]

-

Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. National Institutes of Health (NIH). [Link]

-

Phenylboronic acid – preparation and application. Georganics. [Link]

-

The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Center for Biotechnology Information. [Link]

-

The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

4-Methoxyphenylboronic acid - SpectraBase. SpectraBase. [Link]

-

Crystal structure of 4-(methoxycarbonyl)phenylboronic acid. National Institutes of Health (NIH). [Link]

-

Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Center for Biotechnology Information. [Link]

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound | 874219-45-1 [chemicalbook.com]

- 3. Phenylboronic acid | 98-80-6 [chemicalbook.com]

- 4. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. Correlational research of Phenylboronic acid_Chemicalbook [chemicalbook.com]

- 6. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. nbinno.com [nbinno.com]

- 9. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemimpex.com [chemimpex.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. fishersci.com [fishersci.com]

fundamental applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in organic synthesis

An In-Depth Technical Guide to the Core Applications of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Organic Synthesis

Abstract

This technical guide provides an in-depth exploration of this compound, a highly versatile and functionalized building block in modern organic synthesis. We will dissect its fundamental applications, with a primary focus on its pivotal role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document is designed for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying mechanistic principles and strategic considerations for its effective use. We will delve into its utility in constructing complex biaryl scaffolds, which are prevalent in pharmaceuticals and advanced materials, thereby underscoring its significance as a key intermediate in synthetic chemistry.[1][2]

Introduction: The Strategic Advantage of Functionalized Phenylboronic Acids

Boronic acids have become indispensable tools in organic chemistry, largely due to their role as nucleophilic partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[3] This reaction's success is rooted in its mild conditions, high functional group tolerance, and the general stability and low toxicity of boronic acid reagents.

This compound is a particularly valuable derivative. Its structure is strategically substituted with two key functional groups that offer distinct advantages:

-

The Chloro Group: Serves as a reactive handle for subsequent cross-coupling reactions or other nucleophilic substitution transformations, allowing for sequential, site-selective modifications.

-

The Methoxycarbonyl Group (Ester): An electron-withdrawing group that can modulate the electronic properties of the aromatic ring. More importantly, it provides a versatile site for further chemical elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction to an alcohol.

This dual functionality makes it a powerful intermediate for building molecular complexity, enabling chemists to efficiently construct diverse compound libraries for applications ranging from pharmaceutical development to materials science.[2][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 874219-45-1 | [1] |

| Molecular Formula | C₈H₈BClO₄ | |

| Molecular Weight | 214.41 g/mol | N/A |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Excellent solubility in organic solvents | [1][2] |

The Cornerstone Application: Suzuki-Miyaura Cross-Coupling

The premier application of this compound is the construction of C-C bonds to form biaryl structures via the Suzuki-Miyaura reaction.[1][2] This transformation is fundamental to the synthesis of numerous biologically active molecules.[3][5]

Mechanistic Rationale

The efficacy of the Suzuki-Miyaura coupling hinges on a well-understood palladium-based catalytic cycle. Understanding this mechanism is crucial for troubleshooting and optimizing reaction conditions. The cycle comprises three key steps:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with an organic halide (e.g., an aryl bromide or iodide), inserting itself into the carbon-halogen bond to form a Pd(II) species.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base (e.g., K₂CO₃, K₃PO₄) is critical here, forming a more nucleophilic boronate species that facilitates this step.

-

Reductive Elimination: The two organic groups on the Pd(II) center couple and are eliminated from the metal, forming the desired C-C bond and regenerating the catalytically active Pd(0) species.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust, self-validating system for coupling this compound with a generic aryl bromide.

Materials:

-

Aryl Bromide (1.0 mmol, 1.0 equiv)

-

This compound (1.2 mmol, 1.2 equiv)

-

Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)

-

SPhos (Buchwald ligand) (0.04 mmol, 4 mol%)

-

Potassium Phosphate (K₃PO₄), anhydrous (2.0 mmol, 2.0 equiv)

-

Toluene, anhydrous (5 mL)

-

Water, degassed (1 mL)

Methodology:

-

Inert Atmosphere Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

-

Scientist's Note: The use of a robust ligand like SPhos is crucial for promoting the coupling of challenging substrates and ensuring high catalyst turnover. The purity of the boronic acid is paramount; commercially available reagents often contain boroxine anhydrides which are less reactive.[6]

-

-

Atmosphere Exchange: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical to prevent oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.

-

Solvent Addition: Add the degassed toluene and water via syringe. The biphasic solvent system is common and highly effective for this reaction.

-

Reaction Execution: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-12 hours).

-

Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 10 mL) and brine (10 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Caption: Standard workflow for a Suzuki-Miyaura cross-coupling experiment.

Significance in Medicinal Chemistry and Drug Development

The biaryl motif constructed using this compound is a privileged scaffold in medicinal chemistry. This building block is instrumental in the synthesis of various pharmaceuticals, including targeted cancer therapies.[1][4]

-

Scaffold for Bioactive Molecules: The resulting substituted biphenyl core is central to many drug candidates. The specific substitution pattern offered by this reagent allows for fine-tuning of steric and electronic properties to optimize interactions with biological targets.

-

Vector for Further Synthesis: The chloro and methoxycarbonyl groups are not merely passive substituents; they are essential handles for post-coupling diversification. For example, the ester can be hydrolyzed and coupled with various amines to perform structure-activity relationship (SAR) studies, a cornerstone of modern drug discovery. This synthetic versatility significantly accelerates the drug development pipeline.[7]

Broader Synthetic Utility: Beyond Suzuki-Miyaura

While Suzuki-Miyaura coupling is its primary use, the reactivity of this compound extends to other important transformations.

Chan-Lam C-N Coupling

Arylboronic acids can also participate in copper-catalyzed Chan-Lam couplings to form carbon-heteroatom bonds, such as C-N or C-O bonds. This provides an alternative to traditional methods like Buchwald-Hartwig amination.

Illustrative Protocol: Chan-Lam N-Arylation

-

Setup: To a round-bottom flask, add the amine or amide (1.0 mmol), this compound (1.5 mmol), and Copper(II) Acetate [Cu(OAc)₂] (0.1 mmol, 10 mol%).

-

Solvent & Base: Add an appropriate solvent such as dichloromethane (CH₂Cl₂) or methanol, followed by a base like pyridine or triethylamine (2.0 mmol).

-

Reaction: Stir the mixture, often open to the air, at room temperature or with gentle heating for 24-48 hours.

-

Work-up & Purification: Upon completion, filter the reaction mixture through a pad of celite and concentrate the filtrate. Purify the crude product by column chromatography.

Conclusion

This compound is a testament to the power of strategic functionalization in chemical building blocks. Its primary role in Suzuki-Miyaura reactions provides a reliable and efficient pathway to complex biaryl structures, which are of immense importance in pharmaceutical and materials science.[1][2][4] The presence of orthogonal reactive sites—the chloro and methoxycarbonyl groups—elevates its utility beyond a simple coupling partner, establishing it as a versatile intermediate for intricate, multi-step syntheses. The protocols and mechanistic insights provided in this guide serve as a comprehensive resource for scientists aiming to leverage this potent reagent to its full potential, accelerating innovation in chemical discovery.

References

-

Ácido 4-cloro-3-(metoxicarbonil)fenilborónico. Chem-Impex. [Link]

-

This compound. UB. [Link]

-

This compound. Chem-Impex. [Link]

-

Organic Syntheses Procedure. Organic Syntheses. [Link]

-

The Role of 4-(Methoxycarbonyl)Phenylboronic Acid in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Chemical Building Blocks: The Foundation of Pharmaceutical Innovation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Which boronic acids are used most frequently for synthesis of bioactive molecules?. ChemRxiv. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. MDPI. [Link]

-

Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. [Link]

Sources

An In-Depth Technical Guide to the Physical and Chemical Characteristics of 4-Chloro-3-(methoxycarbonyl)phenylboronic acid

Introduction

4-Chloro-3-(methoxycarbonyl)phenylboronic acid is a substituted arylboronic acid that serves as a critical building block in modern synthetic organic chemistry. Its utility, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, stems from the unique arrangement of its functional groups: a boronic acid moiety, a chloro substituent, and a methoxycarbonyl group. This guide provides an in-depth analysis of the compound's physical form, chemical properties, and handling considerations, offering a technical resource for researchers in drug discovery and materials science. The presence of multiple reactive sites on the phenyl ring allows for sequential and site-selective modifications, making it a versatile reagent for constructing complex molecular architectures.

Chemical Identity and Core Properties

A precise understanding of a reagent's fundamental properties is the bedrock of reproducible and safe experimentation. The key identifiers and physicochemical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 874219-45-1 | [1][2] |

| Molecular Formula | C₈H₈BClO₄ | [1] |

| Molecular Weight | 214.41 g/mol | [1] |

| Synonyms | 4-Chloro-3-(methoxycarbonyl)benzeneboronic acid | [2] |

| MDL Number | MFCD06801690 | [1] |

Physical Appearance and Form

In a laboratory setting, this compound is typically encountered as a white to almost white solid .[2] Its physical form can range from a fine powder to small crystals.[2] The crystalline nature is indicative of a well-ordered solid-state structure, which is crucial for stability and consistent reactivity.

It is important to note that commercial batches of this reagent may contain varying amounts of its anhydride form, boroxine.[1][2] Boroxines are cyclic trimers formed by the dehydration of three boronic acid molecules. The presence of the anhydride does not always impede reactivity in cross-coupling reactions, as it can readily hydrolyze back to the monomeric boronic acid under typical reaction conditions. However, for applications requiring high purity or precise stoichiometry, characterization of the boroxine content is advisable.

Caption: Physical characteristics of this compound.

Physicochemical Data

The physical properties of a reagent dictate its handling, storage, and application parameters.

-

Melting Point: The melting point is a key indicator of purity. For this compound, it is reported to be approximately 138 °C .[1] A sharp melting range around this temperature suggests a high-purity sample.

-

Purity: Commercial grades of this compound are generally available with a purity of 97% or higher.[1][2]

-

Solubility: While specific quantitative solubility data is not broadly published, boronic acids generally exhibit moderate solubility in polar organic solvents such as methanol, ethanol, acetone, and THF. Solubility in water is often limited but can be enhanced at higher pH due to the formation of the more soluble boronate salt. Its solubility in nonpolar solvents like hexanes is typically low.

-

Stability: Boronic acids are susceptible to degradation, particularly through protodeboronation under harsh acidic or basic conditions or via oxidative pathways. For optimal stability, the compound should be stored in a tightly sealed container in a dry environment.[3] Refrigeration at 2-8°C is often recommended for long-term storage to minimize degradation.[3]

Handling and Safety Considerations

As with any chemical reagent, proper handling procedures are essential to ensure laboratory safety. While this specific compound does not have an extensive, unique hazard profile, general precautions for substituted boronic acids should be followed.

-

General Handling: Handle in a well-ventilated area, preferably within a fume hood.[4] Avoid inhalation of dust and contact with skin and eyes.[5] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, should be worn.[5][6]

-

Hazard Identification: While detailed GHS classifications for this exact molecule are not universally compiled, related structures are often classified as irritants. It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3][4]

-

First Aid Measures:

-

Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[5]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice if irritation persists.[5]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide assistance and seek medical attention.[5]

-

Ingestion: Rinse mouth with water and seek immediate medical advice.[7]

-

The logical workflow for handling this reagent, from receipt to disposal, is outlined in the diagram below.

Caption: Standard laboratory workflow for handling boronic acids.

Conclusion

This compound is a stable, crystalline solid whose physical form is well-suited for its role as a versatile building block in organic synthesis. Its defined melting point and high purity are critical for achieving reproducible results in complex synthetic endeavors. A thorough understanding of its physical characteristics, combined with adherence to appropriate safety and handling protocols, enables researchers to effectively and safely leverage this reagent in the development of novel pharmaceuticals and advanced materials.

References

- PubChem (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.

-

Thermo Fisher Scientific (2025). SAFETY DATA SHEET. Retrieved from [Link]

- Synquest Labs (n.d.). Methyl 5-chloro-2-hydroxybenzoate.

Sources

- 1. labproinc.com [labproinc.com]

- 2. This compound | 874219-45-1 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. (4-Bromo-1-fluoronaphthalen-2-yl)boronic acid|CAS 913836-09-6 [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. fishersci.com [fishersci.com]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Protocol for Suzuki-Miyaura Coupling with 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid: A Guide for Complex Biaryl Synthesis

An Application Guide for Researchers

Prepared by a Senior Application Scientist

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Suzuki and Miyaura in 1981, this palladium-catalyzed reaction between an organoboron compound and an organic halide has become indispensable in academic and industrial laboratories, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its popularity stems from the mild reaction conditions, high functional group tolerance, and the commercial availability and low toxicity of boronic acid reagents.[2][3]

This application note provides a detailed protocol and expert insights for the use of a specific, multifunctional substrate: 4-Chloro-3-(methoxycarbonyl)phenylboronic acid . This reagent is of particular interest as it contains:

-

A nucleophilic boronic acid group for coupling.

-

An electron-withdrawing chloro group , which modulates the electronic properties of the aromatic ring.

-

A base-sensitive methoxycarbonyl (ester) group , which demands careful selection of reaction conditions to prevent hydrolysis.

-

An aryl chloride , a typically less reactive electrophilic site, which could potentially engage in side reactions like self-coupling under harsh conditions.[3]

Navigating the reactivity of such a substrate requires a nuanced understanding of the reaction mechanism and careful optimization of parameters. This guide is designed for researchers, scientists, and drug development professionals, offering a robust protocol grounded in mechanistic principles to ensure successful and reproducible outcomes.

The Catalytic Cycle and Mechanistic Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a three-step catalytic cycle involving a palladium catalyst.[3][4] Understanding this cycle is critical for troubleshooting and adapting the protocol for different substrates.

The general mechanism involves:

-

Oxidative Addition: A low-valent Palladium(0) complex reacts with the aryl halide (Ar-X), inserting itself into the carbon-halogen bond to form a Pd(II) intermediate. The reactivity of the halide is crucial, with the general trend being I > Br > OTf >> Cl.[3] The C-Cl bond's high strength makes aryl chlorides the most challenging substrates, necessitating highly active catalysts.[5]

-

Transmetalation: The organoboron species, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is essential for forming a more nucleophilic boronate "ate" complex (e.g., [R-B(OH)₃]⁻), which facilitates this step.[6][7]

-

Reductive Elimination: The two organic partners on the Pd(II) complex couple and are expelled, forming the new C-C bond and regenerating the active Pd(0) catalyst to re-enter the cycle.[3]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Causality Behind Experimental Choices for this compound

-

Catalyst Selection: Due to the general inertness of aryl chlorides, standard catalysts like Pd(PPh₃)₄ may yield poor results.[4] The key is to use a catalyst system that promotes the challenging oxidative addition step. This is achieved with bulky and electron-rich ligands that stabilize the Pd(0) center and increase its reactivity.

-

Recommended Ligands: Dialkylbiaryl phosphines such as SPhos , DavePhos , or trialkylphosphines like P(t-Bu)₃ are highly effective.[2][6] N-Heterocyclic Carbenes (NHCs), generated in situ from salts like IPr·HCl , also provide excellent activity for coupling aryl chlorides.[8][9]

-

Palladium Precursors: Common and effective precursors include Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) .[6]

-

-

Base Selection: This is the most critical parameter for this specific substrate. The methoxycarbonyl group is susceptible to saponification (hydrolysis) under strong basic conditions (e.g., NaOH, KOH). To preserve this functional group, a milder inorganic base is required.

-

Recommended Bases: Potassium carbonate (K₂CO₃) , Potassium phosphate (K₃PO₄) , or Potassium fluoride (KF) are ideal choices.[6][7][10] They are sufficiently basic to promote the formation of the boronate complex for transmetalation without causing significant ester hydrolysis. K₃PO₄ is often effective for challenging couplings.[8]

-

-

Solvent System: The choice of solvent influences reagent solubility and reaction kinetics. Anhydrous solvents are often used, but the presence of water can sometimes be beneficial.

-

Recommended Solvents: Aprotic polar solvents such as 1,4-dioxane , tetrahydrofuran (THF) , or aromatic hydrocarbons like toluene are standard.[1] Often, a biphasic system using an organic solvent with a small amount of water (e.g., dioxane/water) can enhance the reaction rate, particularly when using inorganic bases like K₂CO₃ or K₃PO₄.[10][11]

-

Detailed Experimental Protocol

This protocol describes the coupling of an aryl bromide with this compound on a 0.5 mmol scale.

Reagents and Materials

| Reagent | Formula | Amount (0.5 mmol scale) | M.W. | Equivalents | Notes |

| Aryl Bromide (Ar-Br) | Ar-Br | 0.5 mmol | - | 1.0 | The limiting reagent. |

| This compound | C₈H₈BClO₄ | 128.5 mg | 214.40 | 1.2 | Use a slight excess to drive the reaction to completion. |

| Pd(OAc)₂ (Palladium(II) acetate) | C₄H₆O₄Pd | 2.2 mg | 224.50 | 0.02 (2 mol%) | Palladium precursor. Handle in a fume hood. |

| SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) | C₂₆H₃₅O₂P | 8.2 mg | 410.52 | 0.04 (4 mol%) | Bulky phosphine ligand. Ligand:Pd ratio is typically 2:1. |

| K₃PO₄ (Potassium phosphate) | K₃PO₄ | 212.3 mg | 212.27 | 2.0 | Anhydrous base. Should be finely powdered. |

| 1,4-Dioxane, Anhydrous | C₄H₈O₂ | 4 mL | 88.11 | - | Reaction solvent. |

| Water, Degassed | H₂O | 1 mL | 18.02 | - | Co-solvent. Degas by sparging with argon or N₂ for 15-20 minutes. |

Equipment

-

Oven-dried Schlenk tube or reaction vial with a magnetic stir bar

-

Septa and needles

-

Schlenk line or glovebox for inert atmosphere operations

-

Magnetic stir plate with heating

-

Standard laboratory glassware for work-up

-

Rotary evaporator

-

Silica gel for column chromatography

Step-by-Step Procedure

-

Reaction Setup:

-

Place an oven-dried Schlenk tube containing a magnetic stir bar under an inert atmosphere of argon or nitrogen. Allow it to cool to room temperature.

-

To the tube, add the aryl bromide (0.5 mmol, 1.0 eq.), this compound (128.5 mg, 0.6 mmol, 1.2 eq.), K₃PO₄ (212.3 mg, 1.0 mmol, 2.0 eq.), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 2 mol%), and SPhos (8.2 mg, 0.02 mmol, 4 mol%).

-

Scientist's Note: Adding the solid reagents first under an inert atmosphere is crucial. The SPhos ligand and the active Pd(0) species formed in situ are sensitive to oxygen.

-

-

Solvent Addition and Degassing:

-

Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.

-

Seal the Schlenk tube. If not already under a robust inert atmosphere, perform three cycles of freeze-pump-thaw or sparge the solution with argon for 10-15 minutes. This step is critical to remove any dissolved oxygen, which can deactivate the catalyst.

-

-

Reaction Execution:

-

Place the sealed tube in a preheated oil bath or heating block set to 80-100 °C.

-

Stir the reaction mixture vigorously for the designated time (typically 4-12 hours).

-

Monitor the reaction progress by taking small aliquots and analyzing via TLC or GC-MS. The disappearance of the limiting aryl bromide is a good indicator of completion.

-

-

Reaction Work-up:

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Quench the reaction by adding 10 mL of water.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash sequentially with water (15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification:

-

Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired biaryl product.

-

Safety and Handling

-

General Precautions: Always perform reactions in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12]

-

Reagent-Specific Hazards:

-

Boronic Acids: Can cause skin, eye, and respiratory irritation. Avoid inhalation of dust and direct contact.[13][14]

-

Palladium Catalysts: Palladium compounds are toxic and should be handled with care.

-

Phosphine Ligands: Many phosphine ligands are air-sensitive and toxic. Handle under an inert atmosphere whenever possible.

-

Solvents: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. Handle with appropriate care and dispose of waste according to institutional guidelines.

-

Troubleshooting Guide

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | 1. Inactive catalyst (oxygen exposure).2. Insufficiently active catalyst system.3. Low reaction temperature. | 1. Ensure rigorous degassing and use of an inert atmosphere.2. Switch to a more active ligand (e.g., an NHC) or a different palladium precursor.3. Increase the temperature to 100-110 °C. |

| Ester Hydrolysis | 1. Base is too strong.2. Reaction temperature is too high or time is too long. | 1. Use a weaker base like K₂CO₃ or KF.[6]2. Run the reaction at a lower temperature (e.g., 80 °C) and monitor carefully to avoid unnecessarily long reaction times. |

| Protodeboronation | 1. Presence of excess water or protic sources.2. Base is too strong or temperature is too high. | 1. Use anhydrous solvents and ensure the base is dry.2. Use a milder base (KF can be effective) and the lowest effective temperature. |

| Self-Coupling of Boronic Acid | The aryl chloride on the boronic acid is reacting. | This is more likely with very active catalysts and high temperatures. Use the lowest effective catalyst loading (1-2 mol%) and temperature. Ensure the aryl bromide partner is sufficiently reactive. |

References

-

Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. Suzuki Coupling. Retrieved from [Link]

-

Hartwig, J. F. (2004). High-Activity Catalysts for Suzuki Coupling and Amination Reactions with Deactivated Aryl Chloride Substrates: Importance of the Palladium Source. Organometallics. Retrieved from [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

-

ResearchGate. (2025, August 5). Suzuki-Miyaura Cross-Coupling of Aryl Chlorides in Water Using Ligandless Palladium on Activated Carbon. Retrieved from [Link]

-

Guram, A. S., & Buchwald, S. L. (1999). A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Retrieved from [Link]

-

Beller, M., & Zapf, A. (2005). Efficient Suzuki−Miyaura Coupling of (Hetero)aryl Chlorides with Thiophene- and Furanboronic Acids in Aqueous n-Butanol. The Journal of Organic Chemistry. Retrieved from [Link]

-

Asachenko, A. F., et al. (2021). Activation of Aryl Chlorides in the Suzuki-Miyaura Reaction by “Ligand-Free” Pd Species through a Homogeneous Catalytic Mechanism. ACS Publications. Retrieved from [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Retrieved from [Link]

-

Buchwald, S. L., & Martin, R. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research. Retrieved from [Link]

-

Buchwald, S. L., & Billingsley, K. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society. Retrieved from [Link]

-

ResearchGate. Metal Catalyzed Suzuki-Miyaura Cross-Coupling– Efficient Methodology for Synthesis the Natural and non-Natural biological active Molecules. Retrieved from [Link]

-

YouTube. (2020, July 11). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. Research Group. The Suzuki Reaction. Harvard University Department of Chemistry and Chemical Biology. Retrieved from [Link]

-

ResearchGate. Mechanical Suzuki−Miyaura reaction of aryl chlorides using liquid-assisted grinding. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Suzuki–Miyaura Cross-Coupling under Solvent-Free Conditions. Retrieved from [Link]

-

National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Retrieved from [Link]

-

Organic Synthesis. Suzuki-Miyaura Coupling. Retrieved from [Link]

-

The Royal Society of Chemistry. (2018, May 18). Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes. Retrieved from [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. benchchem.com [benchchem.com]

- 8. uwindsor.ca [uwindsor.ca]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. aksci.com [aksci.com]

- 13. fishersci.com [fishersci.com]

- 14. tcichemicals.com [tcichemicals.com]

using 4-Chloro-3-(methoxycarbonyl)phenylboronic acid in palladium-catalyzed cross-coupling reactions

An In-Depth Guide to the Application of 4-Chloro-3-(methoxycarbonyl)phenylboronic Acid in Palladium-Catalyzed Cross-Coupling Reactions

Authored by a Senior Application Scientist

This document provides a detailed technical guide for researchers, scientists, and professionals in drug development on the effective utilization of this compound in palladium-catalyzed cross-coupling reactions. The focus is on providing not just protocols, but also the scientific rationale behind the experimental choices to ensure robust and reproducible outcomes.

Introduction: The Strategic Value of this compound

This compound is a highly versatile and valuable building block in modern organic synthesis.[1] Its structure is strategically functionalized with three key components: a boronic acid moiety for participation in cross-coupling, a chloro substituent that can serve as a secondary coupling site or influence electronic properties, and a methoxycarbonyl (ester) group that provides a site for further synthetic elaboration.

This unique combination makes it an essential reagent for constructing complex biaryl and poly-aryl structures, which are prevalent scaffolds in pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The ability to form carbon-carbon bonds with high precision and functional group tolerance via methods like the Suzuki-Miyaura coupling is a cornerstone of contemporary synthetic chemistry.[4][5][6]

Compound Profile:

-

CAS Number: 874219-45-1[1]

-

Molecular Formula: C₈H₈BClO₄[1]

-

Molecular Weight: 214.41 g/mol [1]

-

Appearance: White to off-white crystalline powder[1]

The Suzuki-Miyaura Coupling: A Mechanistic Overview

The Suzuki-Miyaura reaction is the most prominent palladium-catalyzed cross-coupling reaction for organoboronic acids.[7][8] Its widespread use stems from the mild reaction conditions, high functional group tolerance, and the generally low toxicity and high stability of boronic acid reagents.[5] The reaction forges a C-C bond between an organoboron species and an organic halide or triflate.[7]

The catalytic cycle is a well-established sequence of three primary steps: oxidative addition, transmetalation, and reductive elimination.[7][9]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl bromide), forming a Pd(II) complex. This is often the rate-determining step, and its efficiency is influenced by the nature of the halide (I > Br > OTf >> Cl) and the phosphine ligand on the palladium.[9][10]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base (e.g., K₂CO₃, K₃PO₄).[8] The base reacts with the boronic acid to form a more nucleophilic boronate species, which facilitates the transfer of the aryl group to the palladium, displacing the halide.

-

Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.[7]

Below is a diagram illustrating this fundamental process.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols and Application Notes

This section provides a general, robust protocol for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It is intended as a starting point, and optimization may be required for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

Materials:

-

This compound (1.2 mmol, 1.2 equiv)

-

Aryl Halide (e.g., Aryl Bromide) (1.0 mmol, 1.0 equiv)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

-

Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

-

Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL)

-

Inert Gas (Nitrogen or Argon)

-

Standard, flame-dried glassware (round-bottom flask, condenser)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).[4]

-

Establish Inert Atmosphere: Seal the flask and cycle between vacuum and backfilling with an inert gas (N₂ or Ar) three times to ensure an oxygen-free environment. This is critical as the Pd(0) catalyst is oxygen-sensitive.[4]

-

Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent via syringe. Add the palladium catalyst. The choice of catalyst is crucial; Pd(PPh₃)₄ is often effective, but other catalysts like PdCl₂(dppf) or pre-catalysts may offer advantages for challenging substrates.[8][11]

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

-

Monitoring: Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine to remove the inorganic base and salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product is typically purified by flash column chromatography on silica gel to yield the pure biaryl product.

Key Parameters and Causality in Protocol Design

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of several key parameters.

| Parameter | Common Choices | Rationale and Field-Proven Insights |

| Palladium Source | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf), Buchwald Precatalysts | Pd(PPh₃)₄ is a reliable choice for many standard couplings as it is a pre-formed Pd(0) complex. Pd(OAc)₂ is a stable Pd(II) source that is reduced in situ to the active Pd(0) species; this often requires phosphine ligands to be added separately.[12] For less reactive aryl chlorides, more active and sterically hindered phosphine ligands and specialized pre-catalysts (e.g., Buchwald precatalysts) are often necessary to facilitate the challenging oxidative addition step.[13][14] |

| Ligand | PPh₃, PCy₃, SPhos, XPhos, dppf | The ligand stabilizes the palladium center and modulates its reactivity. Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) generally accelerate both oxidative addition and reductive elimination, leading to higher catalytic turnover and enabling the use of less reactive coupling partners like aryl chlorides.[11][14][15] The choice of ligand is the most critical factor for optimizing a difficult coupling. |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, K F | The base is essential for activating the boronic acid to form the boronate anion, which is the active species in the transmetalation step.[8] K₂CO₃ is a common, cost-effective choice. Cs₂CO₃ is more soluble and a stronger base, often improving yields for difficult couplings. For substrates with base-sensitive functional groups (like the ester in our title compound), a milder base like K₃PO₄ or KF can be advantageous to prevent hydrolysis.[8] |

| Solvent | Toluene, 1,4-Dioxane, DMF, THF, often with H₂O | Aprotic solvents like toluene or dioxane are common. The addition of a small amount of water often accelerates the reaction, as it helps to dissolve the inorganic base and facilitates the formation of the boronate.[16] The choice of solvent can also influence catalyst stability and reaction rate. |

Troubleshooting Common Issues

| Problem | Potential Cause(s) | Suggested Solution(s) |

| Low or No Yield | 1. Inactive catalyst (oxidation).2. Insufficiently strong base.3. Poor choice of ligand/catalyst for the substrate. | 1. Ensure a rigorously inert atmosphere; use freshly degassed solvents.2. Switch to a stronger base (e.g., K₂CO₃ → Cs₂CO₃).3. Screen different ligands, especially bulky phosphines (e.g., SPhos) for challenging substrates. |

| Recovery of Starting Material | 1. Reaction temperature too low.2. Catalyst deactivation.3. Steric hindrance preventing coupling. | 1. Increase reaction temperature.2. Increase catalyst loading or switch to a more robust catalyst system.3. Use a more active catalyst system with bulkier ligands to overcome steric barriers. |

| Formation of Homocoupled Side Product (Ar¹-Ar¹) | Reaction of the aryl halide with the Pd(II) intermediate before transmetalation. | This is more common with highly reactive aryl iodides. Lowering the reaction temperature or using a less reactive catalyst may help. |

| Protodeboronation (Ar²-H) | The boronic acid reacts with trace water/protons, losing the boron group. | Ensure anhydrous conditions (if a fully anhydrous protocol is used) and a sufficiently fast transmetalation step. Using a slight excess (1.1-1.2 equiv) of the boronic acid can compensate for this side reaction. |

| Ester Hydrolysis | The methoxycarbonyl group is sensitive to strong bases, especially at high temperatures. | Use a milder base such as K₃PO₄ or KF.[8] Reduce the reaction time and/or temperature if possible. |

Conclusion

This compound is a powerful reagent for the synthesis of functionalized biaryl compounds via palladium-catalyzed cross-coupling. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the causal relationships between reaction parameters—catalyst, ligand, base, and solvent—is paramount for achieving high yields and purity. The protocols and insights provided in this guide serve as a robust foundation for researchers to successfully employ this versatile building block in their synthetic endeavors, from small-scale discovery to process development.

References

-

Suzuki-Miyaura Coupling - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . Beilstein Journal of Organic Chemistry. [Link]

-

Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine . National Center for Biotechnology Information. [Link]

-

Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylboron Reagents via Pd(II)/Pd(0) Catalysis . National Center for Biotechnology Information. [Link]

-

Suzuki Coupling . Organic Chemistry Portal. [Link]

-

Synthesis of Sterically Hindered Polychlorinated Biphenyl Derivatives . National Center for Biotechnology Information. [Link]

-

The catalytic mechanism of the Suzuki-Miyaura reaction . ChemRxiv. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond . MDPI. [Link]

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties . ScienceDirect. [Link]

-

Towards Environmentally Friendlier Suzuki-Miyaura Reactions with Pd-NHC (NHC = N-Heterocyclic Carbene) Complexes . Royal Society of Chemistry. [Link]

-

Facile Synthesis of 4-(Methoxycarbonyl)phenyl 5-Arylfuran-2-Carboxylates via Readily Available Pd Catalyst–Their Thermodynamic, Spectroscopic Features and Nonlinear Optical Behavior . MDPI. [Link]

-

Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles . ResearchGate. [Link]

-